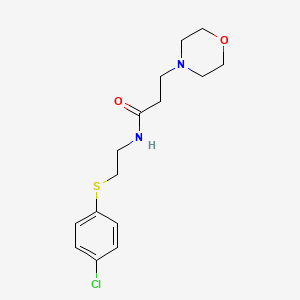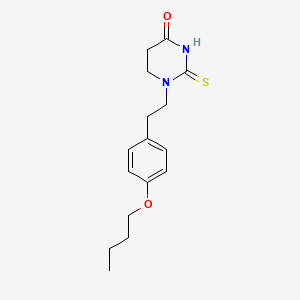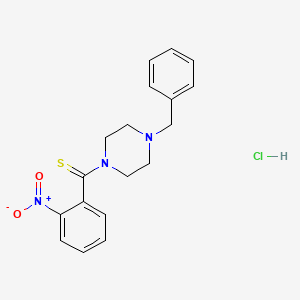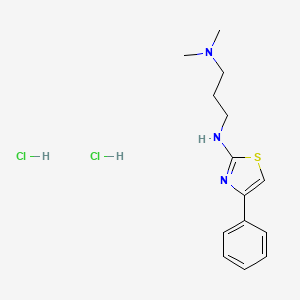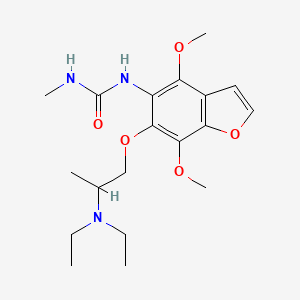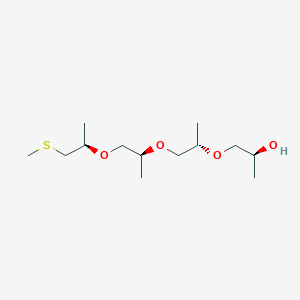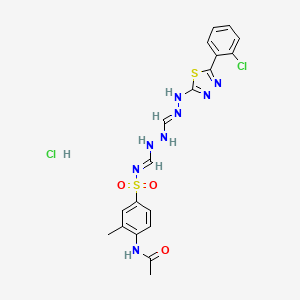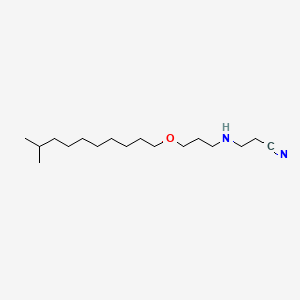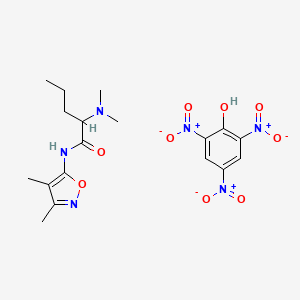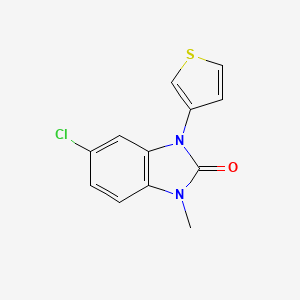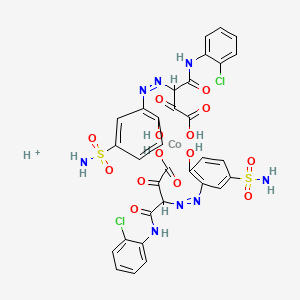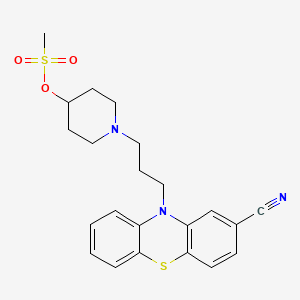
10-(3-(4-Hydroxy-1-piperidino)propyl)-10H-phenothiazine-2-carbonitrile monomethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-(4-Hydroxy-1-piperidino)propyl)-10H-phenothiazine-2-carbonitrile monomethanesulphonate is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a phenothiazine core, a piperidine ring, and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(4-Hydroxy-1-piperidino)propyl)-10H-phenothiazine-2-carbonitrile monomethanesulphonate typically involves multiple steps:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Addition of the Carbonitrile Group: This step often involves the use of cyanogen bromide or similar reagents.
Sulphonation: The final step involves the addition of a methanesulphonate group, typically using methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or amines are commonly used.
Major Products
Oxidation: Oxidized derivatives of the phenothiazine core.
Reduction: Amino derivatives of the carbonitrile group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, phenothiazine derivatives are often studied for their potential therapeutic effects, including antipsychotic and anti-inflammatory properties.
Medicine
Industry
In the industrial sector, phenothiazine derivatives are used as stabilizers for polymers and as dyes.
Mechanism of Action
The mechanism of action of 10-(3-(4-Hydroxy-1-piperidino)propyl)-10H-phenothiazine-2-carbonitrile monomethanesulphonate likely involves interaction with various molecular targets, including neurotransmitter receptors and enzymes. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine derivative with antihistamine properties.
Thioridazine: A phenothiazine derivative used in the treatment of schizophrenia.
Properties
CAS No. |
94291-99-3 |
|---|---|
Molecular Formula |
C22H25N3O3S2 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
[1-[3-(2-cyanophenothiazin-10-yl)propyl]piperidin-4-yl] methanesulfonate |
InChI |
InChI=1S/C22H25N3O3S2/c1-30(26,27)28-18-9-13-24(14-10-18)11-4-12-25-19-5-2-3-6-21(19)29-22-8-7-17(16-23)15-20(22)25/h2-3,5-8,15,18H,4,9-14H2,1H3 |
InChI Key |
PDQWUEWUXRSQML-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


